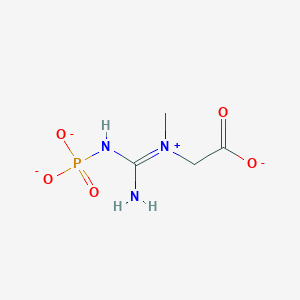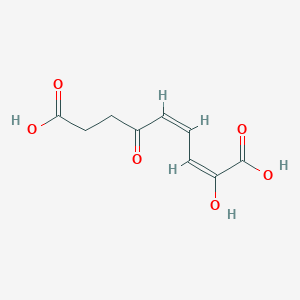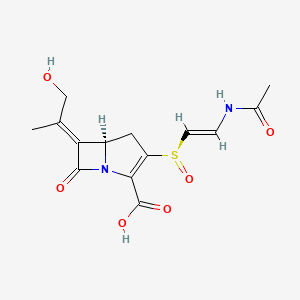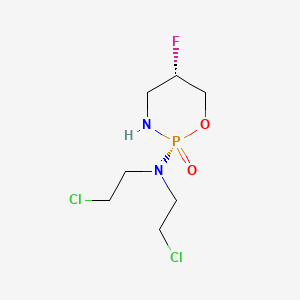
Ethyl retinoate
Vue d'ensemble
Description
Ethyl retinoate, also known as Ethyl lactyl retinoate, is a form of retinoid and is an exfoliant . It is an ester of retinoic acid (vitamin A acid) and is mostly referred to ethanol (ethyl alcohol) as an alcoholic component . It is used in cosmetic products for skin conditioning and as an abrasive . It can help to improve skin texture, reduce large pores, reduce the effects of aging, reduce the visibility of dark spots, heal scars, and fight acne .
Synthesis Analysis
The synthesis of this compound involves the reaction of all-trans-retinoic acid (atRA) with N-hydroxysuccinimide, in the presence of the coupling agent N, N′-dicyclohexylcarbodiimide . This reaction produces the ‘active’ ester succinimidyl all-trans-retinoate as the product . This compound is also formed as a specific enzymatic process; the apparent Km for all-trans-retinoic acid is 9.8 xM .Molecular Structure Analysis
The molecular structure of this compound is characterized by 1H-NMR, 13C-NMR, ESI–MS, and IR spectroscopy . In the 13C-NMR spectrum, diagnostic peaks are those of the two amide carbonyl C atoms at δ 169.5 and 154.2 ppm, the ten olefinic C atoms of the unsaturated chain of atRA moiety at δ 149.0, 139.3, 137.7, 137.3, 134.9, 130.2, 130.0, 129.4, 128.5 and 121.5 ppm and the two methine C atoms of the N, N′-dicyclohexylurea moiety at δ 57.9 and 49.5 ppm .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, when topically applied, Retinol is oxidized to Retinal, which is further oxidized to trans Retinoic acid . It has been reported that Retinol is 20 times less potent than trans Retinoic acid due to this extra conversion step .Physical And Chemical Properties Analysis
Retinoids, including this compound, are unstable compounds being readily oxidized and/or isomerized to altered compounds, especially in the presence of oxidants including air, light, and excessive heat . They are labile toward strong acids and solvents that have dissolved oxygen or peroxides .Applications De Recherche Scientifique
1. Antitumor Properties
Ethyl retinoate, an aromatic retinoic acid analog, has demonstrated significant therapeutic effects in animal models. Studies have shown its efficacy in causing regression of chemically induced epithelial tumors, such as skin papillomas and carcinomas in mice (Bollag, 1974). Further research highlights its potential in cancer chemoprevention, with retinoids like this compound being explored for their antiproliferative effects and ability to induce cellular differentiation (Dawson et al., 1980), (Studer et al., 1995).
2. Dermatological Applications
In dermatology, this compound and related compounds have been investigated for their effects on disorders of keratinization, such as psoriasis and ichthyosis. These synthetic retinoids have established roles in the treatment of such conditions due to their influence on keratinocyte differentiation and proliferation (Peck et al., 1981), (Fritsch, 1992).
3. Potential in Acne Treatment
This compound's derivative, Ro 11-1430, has been assessed for its efficacy in the treatment of acne vulgaris. Although the results indicated its potential as a palliative treatment, it was found to be less effective compared to retinoic acid, suggesting a need for further optimization for acne treatment (Handojo, 1977).
4. Investigation in Hepatocarcinogenesis
Research has also delved into the impact of retinoids like this compound on liver carcinogenesis. Although retinoids are known for their chemopreventive activity in various models, their effect in hepatocarcinogenesis remains complex and warrants cautious approach in clinical applications (McCormick et al., 1990).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELWYCSDHIFMOP-NBIQJRODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192270 | |
| Record name | Ethyl retinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3899-20-5 | |
| Record name | Ethyl retinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003899205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl retinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242593.png)

![(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol](/img/structure/B1242598.png)